Lipophilicity Advantage vs. N-Unsubstituted Analog
The N-phenyl substitution on (5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione elevates its computed LogP to approximately 3.9, compared to an estimated LogP of ~2.7 for the N-unsubstituted analog 5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione (CAS 1222801-79-7) . This ΔLogP of +1.2 is consistent with the experimentally observed LogP of 3.99 for the structurally analogous 5-benzylidene-3-phenyl-thiazolidine-2,4-dione (CAS 42518-27-4), which shares the N-phenyl-thiazolidine-dione core . The resulting topological polar surface area (tPSA) for the target compound is 65.1 Ų (identical to the N-benzyl analog, SC-6603442), indicating that the increased LogP is achieved without significant tPSA penalty . In practical terms, this LogP shift predicts improved passive membrane permeability in Caco-2 models and higher organic-phase extraction efficiency, both critical for cell-based assay design and downstream formulation.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Computed LogP ≈ 3.9 (Molinspriration estimate); tPSA = 65.1 Ų |
| Comparator Or Baseline | 5-(3,4,5-Trimethoxybenzylidene)thiazolidine-2,4-dione: estimated LogP ≈ 2.7 |
| Quantified Difference | ΔLogP ≈ +1.2; identical tPSA (65.1 Ų) |
| Conditions | In silico computation (Molinspriration fragment-based method); benchmarked against experimental LogP of 5-benzylidene-3-phenyl-thiazolidine-2,4-dione (LogP = 3.99, CAS 42518-27-4) |
Why This Matters
For cell-based screening campaigns requiring intracellular target engagement, the higher LogP of the N-phenyl derivative is likely to improve passive cellular uptake relative to the N-unsubstituted analog, reducing the risk of false negatives arising from poor permeability.
